molecular formula C28H26F3N3O4S B2959011 N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 497073-03-7

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2959011
CAS No.: 497073-03-7
M. Wt: 557.59
InChI Key: IKUXMYMHWRNDHM-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole moiety, a trifluoromethyl group, and a benzamide group, which contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route may involve the following steps:

    Formation of the Indole Intermediate: The indole moiety can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Thioether Linkage: The indole intermediate can be reacted with a thiol compound to introduce the thioether linkage. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Coupling with the Benzamide Derivative: The final step involves coupling the thioether-linked indole intermediate with a benzamide derivative containing the trifluoromethyl group. This coupling reaction can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its unique structure allows for the exploration of structure-activity relationships and optimization of pharmacokinetic properties.

    Pharmacology: Researchers can study the compound’s effects on various biological systems, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Modulation: It may act as an agonist or antagonist of specific receptors, modulating their activity and downstream signaling pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(methyl)benzamide: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(chloro)benzamide: The presence of a chloro group instead of a trifluoromethyl group may alter the compound’s reactivity and interaction with biological targets.

    N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(hydroxy)benzamide: The hydroxy group may introduce additional hydrogen bonding interactions, affecting the compound’s solubility and binding affinity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N3O4S/c1-37-20-10-11-22(24(15-20)38-2)33-26(35)17-39-25-16-34(23-9-4-3-8-21(23)25)13-12-32-27(36)18-6-5-7-19(14-18)28(29,30)31/h3-11,14-16H,12-13,17H2,1-2H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUXMYMHWRNDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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